molecular formula C10H20O B1581236 1-Decen-3-ol CAS No. 51100-54-0

1-Decen-3-ol

Cat. No. B1581236
CAS RN: 51100-54-0
M. Wt: 156.26 g/mol
InChI Key: NSFWLHKFTGZFBP-UHFFFAOYSA-N
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Description

1-Decen-3-ol is a chemical compound with a mushroom note and waxy and citrus undertones . It has an intense waxy fungal mushroom aroma with ketonic cheesy and vegetative nuances .


Molecular Structure Analysis

The molecular formula of 1-Decen-3-ol is C10H20O . The InChI representation is InChI=1S/C10H20O/c1-3-5-6-7-8-9-10(11)4-2/h4,10-11H,2-3,5-9H2,1H3 .


Physical And Chemical Properties Analysis

1-Decen-3-ol has a molecular weight of 156.26 g/mol . It has a density of 0.8±0.1 g/cm^3 . The boiling point is 211.4±8.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 52.1±6.0 kJ/mol . The flash point is 79.3±5.2 °C . The index of refraction is 1.444 .

Scientific Research Applications

  • Chemical Analysis

    • Summary of Application : 1-Decen-3-ol is often used as an analytical standard in chemical analysis .
  • Synthesis of Other Compounds

    • Summary of Application : 1-Decen-3-ol can be used as a starting material in the synthesis of other compounds, such as 3′-deoxyribolactones and (Z)-3-decen-1-ol .
    • Methods of Application : The specific methods of application would depend on the compound being synthesized. For example, the synthesis of (Z)-3-decen-1-ol from 1-Decen-3-ol involves hydrogenation over P-2 nickel .
  • Synthesis of 1-Decen-3-ol Acetate

    • Summary of Application : 1-Decen-3-ol can be used to synthesize 1-Decen-3-ol acetate .
  • Chemosensory Properties in Acrylates and 1-Alken-3-ones

    • Summary of Application : 1-Decen-3-ol is used in studies investigating the influence of elongation and desaturation on chemosensory properties in acrylates and their corresponding 1-alken-3-ones .
    • Results or Outcomes : The results showed that only between the analogue structures butyl acrylate and 1-octen-3-one as well as hexyl acrylate and 1-decen-3-one could similar odour qualities be observed .

Safety And Hazards

When handling 1-Decen-3-ol, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

dec-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-3-5-6-7-8-9-10(11)4-2/h4,10-11H,2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFWLHKFTGZFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866180
Record name Dec-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; mouldy aroma
Record name 1-Decen-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1085/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

215.00 °C. @ 760.00 mm Hg
Record name 1-Decen-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in non-polar organic solvents, Miscible at room temperature (in ethanol)
Record name 1-Decen-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1085/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.836-0.842
Record name 1-Decen-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1085/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Decen-3-ol

CAS RN

51100-54-0
Record name 1-Decen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51100-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Decen-3-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dec-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-decen-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-DECEN-3-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO05FOL7H0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1-Decen-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2021 - fragrancematerialsafetyresource …
… on 1-decen-3-ol or any read-across materials. The total systemic exposure to 1-decen-3-ol is … There are no repeated dose toxicity data on 1-decen-3-ol or any read-across materials that …
UN Gupta, NF Dummer, S Pattisson, RL Jenkins… - Catalysis Letters, 2015 - Springer
… 4) shows that the products of allylic oxidation (1-decen-3-ol, 1-decen-3-one, 2-decen-1-ol and 2-decenal) are the predominant products at the start of the reaction. These products …
Number of citations: 15 link.springer.com
S Kawamata, M Nozaki, N Suzuki - … Research at the Dawn of the …, 2003 - cabdirect.org
… Abstract : Optically active 1-alken-3-ols (1-hexen-3-ol to 1-decen-3-ol) were prepared by asymmetric acylation of racemate using lipase. Their enantiomeric excess was over 99%. The …
Number of citations: 2 www.cabdirect.org
MS Maung, T Dinh, C Salazar, YS Shon - Colloids and Surfaces A …, 2017 - Elsevier
… 1-decen-3-ol. The results showed that the catalytic selectivity of longer chain allylic alcohol (1-decen-3-ol) … the substrate-ligand interaction of 1-decen-3-ol with hydrophobic alkyl chains. …
Number of citations: 15 www.sciencedirect.com
T Vichienkalayarat - 2022 - digital.car.chula.ac.th
… In red holy basil leaves, herbal odor was potentially come from 3 high FD factor compounds, including 1-decen-3-ol (FD 1024), naphthalene (FD 2048), and 1undecen-3-ol (FD 2048), …
Number of citations: 0 digital.car.chula.ac.th
RV Engel, R Alsaiari, E Nowicka, PJ Miedziak… - Catalysis Today, 2019 - Elsevier
… It can be seen that allylic products such as 1-decen-3-one, 1-decen-3-ol, 2-decenal, 2-decen-1-ol are the predominant products at the beginning of the reaction. With progressing …
Number of citations: 14 www.sciencedirect.com
A Svatoš, AB Attygalle - Analytical Chemistry, 1997 - ACS Publications
… A mixture of (3Z)-3-methyl-1,3-decadiene (14), (3E)-3-methyl-1,3-decadiene (15), and 3-heptyl-1,3-butadiene (16) was prepared from 3-methyl-1-decen-3-ol, using POCl 3 as the …
Number of citations: 49 pubs.acs.org
T TAKAGI, A TAKESUE, A ISOWAKI… - Chemical and …, 1995 - jstage.jst.go.jp
… Reaction of 2-Chloro-1,1-difluoro-1-decen-3-ol (8) with HF A solution of 8 (3.006 g, 13.3 mmol) in CHZCIZ (5 ml) cooled at 0C was treated with HF (liquid, 15 ml) and the mixture was …
Number of citations: 12 www.jstage.jst.go.jp
RV Engel, R Alsaiari, E Nowicka, S Pattisson… - Topics in …, 2018 - Springer
Cyclic carbonates are valuable chemicals for the chemical industry and thus, their efficient synthesis is essential. Commonly, cyclic carbonates are synthesised in a two-step process …
Number of citations: 12 link.springer.com
N Calonghi, C Boga, P Nitti, D Telese, S Bordoni… - Molecules, 2022 - mdpi.com
… As shown in Scheme 2, cross metathesis (CM) reaction [45] between 1-decen-3-ol (6) [46] and … 1-Decen-3-ol (6) was obtained by vinylation of n-octanal with vinyl magnesium bromide …
Number of citations: 3 www.mdpi.com

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